3-(Trifluoromethyl)PhenylboronicAcid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)Phenylboronic Acid can be synthesized through various methods. One common approach involves the reaction of 3-bromo-1-(trifluoromethyl)benzene with a boronic ester in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)Phenylboronic Acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)Phenylboronic Acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: It can be reduced to form the corresponding trifluoromethylbenzene.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: 3-(Trifluoromethyl)phenol.
Reduction: 3-(Trifluoromethyl)benzene.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethyl)Phenylboronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)Phenylboronic Acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The boronic acid group reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond . The trifluoromethyl group enhances the reactivity of the boronic acid by increasing its Lewis acidity .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a trifluoromethyl group.
4-(Trifluoromethyl)Phenylboronic Acid: Similar but with the trifluoromethyl group in the para position.
3-Fluorophenylboronic Acid: Similar but with a single fluorine atom instead of a trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)Phenylboronic Acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
1423-26-6 |
---|---|
Molecular Formula |
C13H19N3O5S2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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